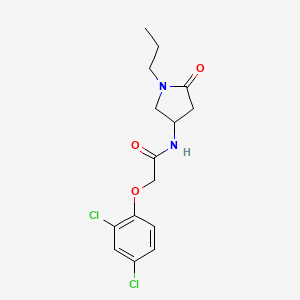![molecular formula C19H27N3O3 B5667257 1-(4-{[(3R*,4R*)-3-[(dimethylamino)methyl]-4-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5667257.png)
1-(4-{[(3R*,4R*)-3-[(dimethylamino)methyl]-4-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex pyrrolidinone derivatives often involves multistep chemical reactions, including the formation of key intermediate compounds. Such processes might involve the use of N-substituted pyrrolidinones or related structures as building blocks, leveraging reactions like acylation, amidation, and various forms of condensation to construct the pyrrolidinone core with specific functional groups attached (Moser, Bertolasi, & Vaughan, 2005; Ornik, Čadež, Stanovnik, & Tislér, 1990).
Molecular Structure Analysis
The molecular structure of pyrrolidinone derivatives, including our molecule of interest, is characterized by X-ray crystallography, revealing detailed geometries such as bond lengths, angles, and conformations. These compounds often display complex hydrogen bonding patterns and may form crystalline structures that elucidate their stereochemical configurations (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Chemical Reactions and Properties
Pyrrolidinone derivatives undergo a range of chemical reactions, including nucleophilic substitutions and enamine formation, which are crucial for modifying the molecular structure to achieve desired chemical properties. The reactivity can be influenced by the presence of dimethylamino groups, which can partake in various chemical transformations, including acylations and transaminations (Liu, Ma, Liu, & Wang, 2014; Toplak, Svete, Stanovnik, & Grdadolnik, 1999).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting points, and crystalline structure, are closely related to their molecular architecture. The presence of hydroxymethyl and dimethylamino groups can affect the molecule's polarity, impacting its solubility in organic solvents or water (Busto, Gotor‐Fernández, & Gotor, 2006; Karlsen, Kolsaker, Romming, & Uggerud, 2002).
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards different reagents, are determined by the functional groups present in the molecule. The dimethylamino and pyrrolidinone moieties contribute to the molecule's basicity and its ability to participate in hydrogen bonding and other non-covalent interactions, which can be crucial for its interactions with biological molecules or materials (Ulaş, 2021; Singh, Rawat, & Sahu, 2014).
- (Moser, Bertolasi, & Vaughan, 2005)
- (Ornik, Čadež, Stanovnik, & Tislér, 1990)
- (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015)
- (Liu, Ma, Liu, & Wang, 2014)
- (Toplak, Svete, Stanovnik, & Grdadolnik, 1999)
- (Busto, Gotor‐Fernández, & Gotor, 2006)
- (Karlsen, Kolsaker, Romming, & Uggerud, 2002)
- (Ulaş, 2021)
- (Singh, Rawat, & Sahu, 2014)
Propiedades
IUPAC Name |
1-[4-[(3R,4R)-3-[(dimethylamino)methyl]-4-(hydroxymethyl)pyrrolidine-1-carbonyl]phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-20(2)10-15-11-21(12-16(15)13-23)19(25)14-5-7-17(8-6-14)22-9-3-4-18(22)24/h5-8,15-16,23H,3-4,9-13H2,1-2H3/t15-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGWIVNAMJKYHW-HZPDHXFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CN(CC1CO)C(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CN(C[C@@H]1CO)C(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


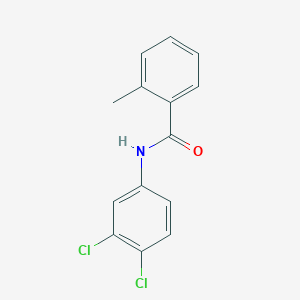
![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5667191.png)
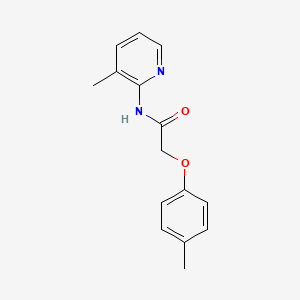
![2-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5667207.png)
![2-(methylthio)-3-({3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5667209.png)
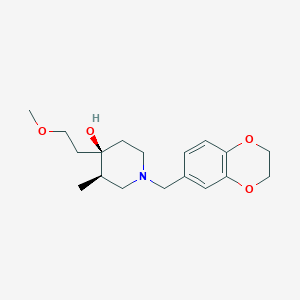
![1-[2-(1H-pyrrol-1-yl)ethyl]-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine](/img/structure/B5667222.png)
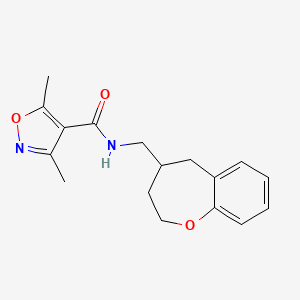
![2'H-spiro[cyclohexane-1,3'-isoquinolin]-1'(4'H)-one](/img/structure/B5667234.png)
![N-[2-(methylthio)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5667238.png)


